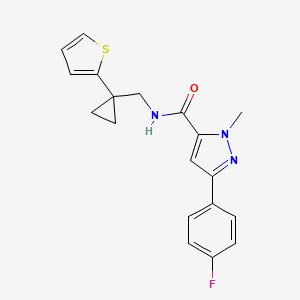

3-(4-fluorophényl)-1-méthyl-N-((1-(thiophène-2-yl)cyclopropyl)méthyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

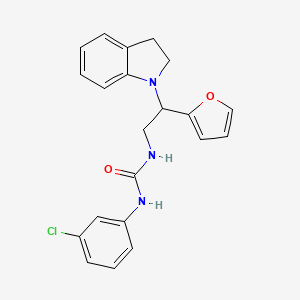

3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18FN3OS and its molecular weight is 355.43. The purity is usually 95%.

BenchChem offers high-quality 3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactifs au bore dans le couplage de Suzuki–Miyaura

La réaction de couplage de Suzuki–Miyaura (SM) est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée. FCPR03 appartient à la catégorie des réactifs organoborés utilisés dans le couplage SM. Voici un bref aperçu :

Mécanisme du couplage SM : Dans le couplage SM, l’addition oxydante se produit avec des groupes organiques électrophile, tandis que la transmétallation implique des groupes organiques nucléophiles transférés du bore au palladium. FCPR03 sert de réactif organoboré stable et respectueux de l’environnement dans ce processus .

Réaction de Gewald et dérivés d’aminothiophène

FCPR03 contient un fragment thiophène, ce qui le rend pertinent pour la réaction de Gewald et les dérivés d’aminothiophène :

- Réaction de Gewald : La réaction de Gewald implique la condensation du soufre, d’un composé α-méthylène carbonylé et d’un α-cyano ester. Elle conduit à la formation de dérivés d’aminothiophène, qui ont des applications diverses en chimie médicinale et en science des matériaux .

Conclusion

En résumé, FCPR03 est prometteur dans le traitement du cancer, sert de réactif organoboré dans le couplage SM et contribue à la synthèse de dérivés d’aminothiophène. Ses propriétés multiformes en font un composé intéressant pour une exploration plus approfondie dans la recherche scientifique. Si vous avez d’autres questions ou si vous avez besoin de plus amples détails, n’hésitez pas à me les poser ! 😊

Mécanisme D'action

Pyrazoles

are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiparasitic, and antitumor effects .

Thiophenes

are a type of heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom . Thiophene derivatives have been found to possess various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects .

The Suzuki–Miyaura coupling is a type of chemical reaction that is often used in the synthesis of complex organic compounds, including pyrazoles and thiophenes . This reaction involves the cross-coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c1-23-16(11-15(22-23)13-4-6-14(20)7-5-13)18(24)21-12-19(8-9-19)17-3-2-10-25-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKWAYVMDKHPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)

![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)

![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)

![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)

![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)

![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)